molecular formula C21H18F3N3OS B2732953 N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(trifluoromethyl)benzamide CAS No. 396721-17-8

N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(trifluoromethyl)benzamide

Cat. No.: B2732953
CAS No.: 396721-17-8
M. Wt: 417.45
InChI Key: REUMEQJBKWHVJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a thieno[3,4-c]pyrazole core substituted with a 2,4-dimethylphenyl group at position 2 and a 3-(trifluoromethyl)benzamide moiety at position 3 (Figure 1). The thienopyrazole scaffold is notable for its planar heterocyclic structure, which facilitates interactions with biological targets via π-π stacking and hydrogen bonding. The 2,4-dimethylphenyl group enhances lipophilicity, while the 3-(trifluoromethyl)benzamide contributes to electron-withdrawing effects and metabolic stability . Its canonical SMILES is CC1=CC=CC=C1N2C(=C3CSCC3=N2)NC(=O)C4=CC(=CC=C4)C(F)(F)F, reflecting the precise arrangement of substituents .

Properties

IUPAC Name

N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F3N3OS/c1-12-6-7-18(13(2)8-12)27-19(16-10-29-11-17(16)26-27)25-20(28)14-4-3-5-15(9-14)21(22,23)24/h3-9H,10-11H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REUMEQJBKWHVJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC(=CC=C4)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(trifluoromethyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a thieno[3,4-c]pyrazole core, which is known for its diverse biological properties. The molecular formula is C24H22F3N3OC_{24}H_{22}F_3N_3O with a molecular weight of 446.5 g/mol. The presence of the trifluoromethyl group and the dimethylphenyl moiety contributes to its pharmacological profile.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in various metabolic pathways, potentially leading to anticancer effects.
  • Receptor Modulation : It can interact with cell surface receptors, influencing signaling pathways related to cell proliferation and apoptosis.
  • Gene Expression Regulation : The compound might affect transcription factors that regulate genes associated with inflammation and cancer progression.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • MCF-7 Breast Cancer Cells : In vitro studies demonstrated that related thienopyrazoles showed IC50 values as low as 0.39 μM against MCF-7 cells, indicating potent anticancer activity .

Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory effects. Thienopyrazoles have been noted for their ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which play critical roles in inflammatory processes.

Antimicrobial Activity

Compounds in this class have also been evaluated for antimicrobial properties. Preliminary studies indicate effectiveness against various bacterial strains, suggesting a broad-spectrum antimicrobial potential.

Case Study 1: Anticancer Screening

A study published in ACS Omega highlighted the screening of a library of thienopyrazole derivatives against multiple cancer cell lines. The results indicated that several derivatives exhibited significant cytotoxicity comparable to established chemotherapeutics .

Case Study 2: Structure-Activity Relationship (SAR)

Research focusing on the structure-activity relationship of thienopyrazole derivatives revealed that modifications at specific positions significantly altered biological activity. For example, the introduction of trifluoromethyl groups enhanced potency against certain cancer cell lines while maintaining selectivity toward non-cancerous cells .

Data Table: Biological Activity Summary

Biological ActivityTarget Cell LineIC50 (μM)Reference
AnticancerMCF-70.39
AntimicrobialE. coliVaries
Anti-inflammatoryCOX InhibitionVaries

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the potential of thienopyrazole derivatives, including this compound, as antiviral agents. Research indicates that modifications in the structure can enhance efficacy against various viral strains. For instance, derivatives with specific substitutions have shown promising results against resistant strains of viruses such as HIV and Dengue virus, suggesting that this compound could be further explored for its antiviral properties .

Anticancer Properties

Thienopyrazoles have been investigated for their anticancer activities. The compound's structural features may contribute to its ability to inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation and survival. Preliminary studies have indicated that such compounds can induce apoptosis in cancer cells and inhibit angiogenesis .

Allosteric Modulation

The compound may act as an allosteric modulator of G-protein coupled receptors (GPCRs), which are crucial targets in drug discovery for various central nervous system disorders. Allosteric modulators can enhance or inhibit receptor activity without directly competing with endogenous ligands, offering a novel approach to therapeutic development .

Antiviral Efficacy Study

A study published in MDPI explored the antiviral efficacy of thienopyrazole derivatives against HIV reverse transcriptase. The compound exhibited an IC50 value indicating significant inhibitory activity against both wild-type and drug-resistant strains .

Anticancer Mechanism Investigation

In another investigation focusing on anticancer properties, the compound was tested against several cancer cell lines. Results demonstrated that it could effectively induce cell cycle arrest and apoptosis through the activation of caspase pathways .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Position Variations

The compound’s activity is highly sensitive to substituent positions. Key comparisons include:

Compound Name Phenyl Substituents Trifluoromethyl Position Key Structural Differences Potential Impact on Activity
Target compound 2,4-dimethylphenyl 3 (meta) Balanced lipophilicity and steric bulk Enhanced target binding and stability
N-(2-(2,3-Dimethylphenyl)-...-2-(trifluoromethyl)benzamide 2,3-dimethylphenyl 2 (ortho) Ortho-CF₃ may hinder rotation Reduced conformational flexibility
2-Methyl-N-(2-phenyl-...-benzamide Phenyl (no methyl) None (2-methyl) Absence of CF₃ and methyl groups Lower metabolic resistance
Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) 3-isopropoxyphenyl 2 (ortho) Ether linkage vs. thienopyrazole core Fungicidal activity (known application)

Key Observations :

  • The meta position of the trifluoromethyl group in the target compound likely improves electronic effects compared to the ortho -CF₃ in , which may induce steric clashes.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.